SVJLXERVUUOWID-UHFFFAOYSA-N
Description
InChIKeys are unique identifiers for chemical structures, and the absence of explicit data for this compound in the evidence limits a detailed introduction. However, general principles for characterizing such compounds can be inferred from the available literature. For example:
- Synthesis: Compounds with complex structures are often synthesized using multi-step reactions, as seen in , which details methods like controlled-temperature additions and acid-catalyzed reductions .
- Structural Properties: Molecular weight, polarity, and solubility are critical parameters. and highlight metrics such as LogP (lipophilicity), topological polar surface area (TPSA), and hydrogen bonding capacity, which influence bioavailability and toxicity .
- Applications: Screening compounds (e.g., and ) are typically used in drug discovery libraries targeting diseases like infections or immune disorders .
Without specific data for SVJLXERVUUOWID-UHFFFAOYSA-N, these aspects remain hypothetical.
Properties
Molecular Formula |
C158H262N50O48S6 |
|---|---|
Molecular Weight |
3822.47 |
InChI |
InChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171) |
InChI Key |
SVJLXERVUUOWID-UHFFFAOYSA-N |
Key on ui application |
By blocking specifically the Kv4 channels, AmmTX3 reduces the A-type potassium current through these channels almost completely. |
Purity |
>98 % |
sequence |
XIETNKKCQGGSCASVCRKVIGVAAGKCINGRCVCYP(Modifications: X = Glp, Disulfide bridge: 8-28,13-33,17-35) |
source |
Synthetic |
storage |
-20°C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Similar Compounds
Key Observations:
Structural Complexity : CAS 239097-74-6 (C₇H₆N₂O) shares a heterocyclic aromatic system common in bioactive molecules, suggesting This compound might also feature fused rings or nitrogen/oxygen heteroatoms .
Functional Utility : Compounds like SCXFQAUZWGZVBX-UHFFFAOYSA-N are prioritized for high-throughput screening due to balanced solubility and bioavailability, a trait likely relevant to This compound if used in drug discovery .
Toxicity and Safety: notes CYP enzyme inhibition (e.g., CYP1A2) for CAS 239097-74-6, a critical consideration for drug candidates that may apply to this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
